Z-Arg(Boc)₂-OH.CHA, also known as N-alpha-(benzyloxycarbonyl)-N'-N'-bis(benzyloxycarbonyl)-L-arginine hydrochloride, is a derivative of the amino acid arginine. It features two benzyloxycarbonyl protective groups on the nitrogen atoms of the guanidino side chain. This compound is notable for its role in peptide synthesis and as a building block in the development of various biologically active peptides. The molecular formula for Z-Arg(Boc)₂-OH.CHA is C₃₀H₄₉N₅O₈, with a molar mass of approximately 607.74 g/mol .
The biological activity of Z-Arg(Boc)₂-OH.CHA is largely attributed to its arginine content, which plays a critical role in several physiological processes, including:
Due to these properties, Z-Arg(Boc)₂-OH.CHA may have applications in therapeutic contexts, particularly in cardiovascular health and immune modulation.
Several synthesis methods are employed to produce Z-Arg(Boc)₂-OH.CHA, including:
The choice of method often depends on the desired scale and application of the final product.
Z-Arg(Boc)₂-OH.CHA finds utility in various fields:
Interaction studies involving Z-Arg(Boc)₂-OH.CHA focus on its binding affinities with various biological targets. These studies often employ techniques such as:
These interactions help elucidate the compound's role in biological systems and its potential therapeutic applications.
Z-Arg(Boc)₂-OH.CHA shares structural similarities with several other arginine derivatives. Below is a comparison highlighting its unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Boc-Arg(Z)₂-OH | Contains one benzyloxycarbonyl group | Often used for full protection in synthesis |
| Fmoc-L-Arg(Me)₂-OH | Contains one fluorenylmethoxycarbonyl group | Used primarily for solid-phase synthesis |
| Z-Arg(MDS)-OH | Contains different protecting groups | Offers distinct reactivity profiles |
Z-Arg(Boc)₂-OH.CHA's dual protection strategy allows for greater flexibility during peptide synthesis compared to single-protected analogs, making it particularly valuable in complex peptide assembly.
Z-Arg(Boc)₂-OH·CHA, systematically named (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine, is a protected derivative of the amino acid L-arginine. Its molecular formula, C₃₀H₄₉N₅O₈, corresponds to a molecular weight of 607.7 g/mol. The compound features three key protective groups:
The stereochemistry at the C2 position remains conserved from natural L-arginine, as evidenced by the (2S) designation in its IUPAC name. This protection scheme creates a tetrahedral geometry around the guanidine moiety, significantly altering the compound’s reactivity compared to unprotected arginine.
| Structural Feature | Chemical Group | Position |
|---|---|---|
| α-Amino Protection | Benzyloxycarbonyl (Z) | N-terminal |
| Guanidino Protection | Di-tert-butoxycarbonyl (Boc)₂ | Side chain nitrogens |
| Counterion | Cyclohexylamine (CHA) | Carboxylate group |
The synthesis of Z-Arg(Boc)₂-OH·CHA emerged from decades of innovation in amino acid protection chemistry. Early arginine derivatives utilized monofunctional protecting groups like tosyl (Tos), but these suffered from side reactions during peptide elongation. The 1986 work by Meldal and Kindtler marked a turning point by introducing dual Boc protection on the guanidino group alongside Z-group α-amino protection. This design achieved three critical advancements:
Subsequent refinements focused on optimizing reaction conditions for large-scale production, with modern protocols achieving yields exceeding 85% through controlled acylation of L-arginine’s α-amino and guanidino groups.
Z-Arg(Boc)₂-OH·CHA addresses two persistent challenges in peptide chemistry: guanidino group reactivity and orthogonal deprotection. Its applications span multiple synthesis strategies:
In Meldal’s original application, the compound enabled efficient synthesis of Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe, a hexapeptide model. The dual Boc protection prevented guanidino-mediated side reactions during aspartyl coupling, while the Z group provided stability under basic conditions.
Though less common than Fmoc-protected analogs, Z-Arg(Boc)₂-OH·CHA finds niche use in SPPS for acid-sensitive sequences. The Boc groups cleave under mild trifluoroacetic acid (TFA) conditions (20% v/v, 1 hr), leaving Z-protected intermediates intact for subsequent modifications.
The compound’s unique protection profile offers distinct advantages over alternatives:
| Derivative | Protection Scheme | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| Z-Arg(Boc)₂-OH·CHA | Z (α-amino), Boc₂ (guanidino) | 607.7 | Acid-stable sequences |
| Boc-Arg(Z)₂-OH | Boc (α-amino), Z₂ (guanidino) | 542.6 | Basic condition synthesis |
| Fmoc-Arg(Pbf)-OH | Fmoc (α-amino), Pbf (guanidino) | 585.6 | Standard SPPS protocols |
This comparison highlights Z-Arg(Boc)₂-OH·CHA’s specialized role in syntheses requiring prolonged exposure to acidic or nucleophilic environments.
Z-Arginine(tert-Butoxycarbonyl)2-hydroxyl.Cyclohexylammonium, designated by the Chemical Abstracts Service number 145315-39-5, possesses the molecular formula C30H49N5O8 with a molecular weight of 607.74 grams per mole [1] [4]. The compound represents a fully protected derivative of L-arginine, incorporating both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups alongside a cyclohexylammonium counterion [1] [4].
The stereochemical configuration of this compound is based on the L-arginine backbone, maintaining the S-configuration at the alpha-carbon center [26]. The complete chemical designation follows the International Union of Pure and Applied Chemistry nomenclature as Nalpha-benzyloxycarbonyl-Nomega,Nomega-bis(tert-butoxycarbonyl)-L-arginine cyclohexylammonium salt [4]. The compound features three distinct protecting groups: the benzyloxycarbonyl group protecting the alpha-amino function, two tert-butoxycarbonyl groups protecting the guanidinium moiety, and the cyclohexylammonium salt formation [1] [4] [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C30H49N5O8 | [1] [4] |
| Molecular Weight | 607.74 g/mol | [1] [4] |
| CAS Registry Number | 145315-39-5 | [1] [4] |
| Stereochemical Configuration | L-configuration (S-enantiomer) | [26] |
| Salt Form | Cyclohexylammonium salt | [1] [4] |
The cyclohexylammonium component of Z-Arginine(tert-Butoxycarbonyl)2-hydroxyl.Cyclohexylammonium adopts a characteristic chair conformation in crystalline form [11]. Crystallographic studies of related cyclohexylammonium salts demonstrate that the cyclohexyl ring maintains a slightly distorted chair configuration with puckering parameters indicating minimal deviation from ideal geometry [11]. The ammonium functional group preferentially occupies an equatorial position to minimize unfavorable axial interactions [11].
In crystalline arrangements, cyclohexylammonium cations typically engage in extensive hydrogen bonding networks through their ammonium groups [11] [15]. These hydrogen bonding interactions contribute significantly to the overall crystal stability and packing efficiency [11]. The three-dimensional supramolecular structure results from interconnected hydrogen bonding patterns involving the ammonium nitrogen and available hydrogen bond acceptors [15].
The crystal packing of cyclohexylammonium salts frequently exhibits characteristic ring motifs formed through hydrogen bonding interactions [15]. These structural features influence the physical properties of the salt form, including thermal stability and solubility characteristics [11] [15]. The crystallographic data reveal that hydrogen bonding networks extend throughout the crystal lattice, creating stable molecular assemblies [11] [15].
| Crystallographic Feature | Observation | Reference |
|---|---|---|
| Ring Conformation | Slightly distorted chair | [11] |
| Ammonium Position | Equatorial orientation | [11] |
| Hydrogen Bonding | Extensive three-dimensional network | [11] [15] |
| Crystal Packing | Ring motif formation | [15] |
The thermal behavior of Z-Arginine(tert-Butoxycarbonyl)2-hydroxyl.Cyclohexylammonium reflects the combined characteristics of its protected amino acid structure and cyclohexylammonium salt form [16] [17]. Storage recommendations specify maintenance at temperatures between 2-8 degrees Celsius, with explicit warnings against exposure to temperatures exceeding 50 degrees Celsius [16]. These temperature limitations indicate moderate thermal sensitivity consistent with multiply-protected amino acid derivatives [16].
Related benzyloxycarbonyl-arginine compounds exhibit melting points in the range of 171-174 degrees Celsius with accompanying decomposition [17] [20]. The decomposition behavior typical of amino acid derivatives involves thermal degradation of protecting groups and structural rearrangements at elevated temperatures [17] [18]. Differential scanning calorimetry studies of similar amino acid derivatives demonstrate characteristic thermal transitions associated with protecting group removal and structural changes [18].
The thermal stability profile suggests that the compound maintains structural integrity under standard laboratory conditions but requires careful temperature control during handling and storage [16]. The presence of multiple protecting groups contributes to the overall thermal sensitivity, as each protecting group may undergo thermal decomposition at different temperature ranges [17] [18].
| Thermal Property | Value | Notes | Reference |
|---|---|---|---|
| Recommended Storage Temperature | 2-8°C | Optimal stability range | [16] |
| Maximum Exposure Temperature | 50°C/122°F | Avoid exceeding | [16] |
| Related Compound Melting Point | 171-174°C | With decomposition | [17] [20] |
| Thermal Behavior | Temperature-sensitive | Requires controlled conditions | [16] [18] |
The solubility characteristics of Z-Arginine(tert-Butoxycarbonyl)2-hydroxyl.Cyclohexylammonium demonstrate pronounced preference for organic solvents over aqueous systems [21] [22] [23]. In organic solvents including dimethyl sulfoxide, ethanol, and dimethyl formamide, the compound exhibits solubility approaching 30 milligrams per milliliter [21]. This favorable organic solubility reflects the hydrophobic character imparted by the multiple protecting groups and cyclohexylammonium counterion [21] [23].
Methanol provides adequate solubility for the compound, particularly when gentle heating is applied to facilitate dissolution [22]. The solubility in alcoholic solvents makes these media suitable for stock solution preparation and synthetic applications [21] [22]. Dimethyl sulfoxide represents an especially effective solvent system, providing both high solubility and chemical compatibility [21] [23].
Aqueous solubility presents significant limitations, with pure water demonstrating poor dissolution capacity [21] [25]. The limited aqueous solubility necessitates the use of co-solvent systems for biological applications [21]. A mixed solvent system comprising ethanol and phosphate buffered saline in a 1:5 ratio achieves approximately 0.16 milligrams per milliliter solubility [21]. This co-solvent approach enables preparation of aqueous solutions while maintaining acceptable solubility levels [21].
The solubility profile reflects the compound's structural characteristics, with hydrophobic protecting groups and the cyclohexylammonium counterion contributing to reduced aqueous compatibility [23] [25]. The benzyloxycarbonyl and tert-butoxycarbonyl groups significantly influence the overall polarity and hydrogen bonding capacity of the molecule [23] [25].
| Solvent System | Solubility | Characteristics | Reference |
|---|---|---|---|
| Dimethyl sulfoxide | ~30 mg/mL | Excellent solubility | [21] |
| Ethanol | ~30 mg/mL | Good dissolution | [21] |
| Dimethyl formamide | ~30 mg/mL | Effective solvent | [21] |
| Methanol | Soluble | Requires heating | [22] |
| Water | Limited | Poor aqueous solubility | [21] [25] |
| Ethanol:Phosphate buffered saline (1:5) | 0.16 mg/mL | Co-solvent system required | [21] |
The dual tert-butoxycarbonyl protection strategy represents a cornerstone approach in arginine chemistry, particularly for the synthesis of complex protected derivatives such as Z-Arg(Boc)₂-OH.CHA. This methodology employs two tert-butoxycarbonyl groups to protect both nitrogen atoms of the guanidine moiety, providing enhanced stability and selectivity during synthetic transformations .
The mechanistic foundation of dual Boc protection relies on the nucleophilic attack of the guanidine nitrogen atoms on di-tert-butyl dicarbonate (Boc₂O). The protection process involves the formation of carbamate bonds through a nucleophilic acyl substitution mechanism [2]. Initially, the more nucleophilic nitrogen atom of the guanidine group attacks the carbonyl carbon of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent elimination of tert-butoxide generates the first Boc-protected nitrogen. The second protection occurs through a similar mechanism, albeit with reduced nucleophilicity due to the electron-withdrawing effect of the first Boc group [3].
The reaction conditions for dual Boc protection typically involve the use of organic bases such as triethylamine or pyridine in aprotic solvents like dichloromethane or tetrahydrofuran. Reaction temperatures are maintained at ambient conditions to prevent decomposition of the protecting groups. The stoichiometry requires excess Boc₂O to ensure complete protection, typically employing a molar ratio of 2.5:1 to 3:1 of Boc₂O to the guanidine substrate [2].
The stability characteristics of dual Boc protection make it particularly suitable for multi-step synthetic sequences. The tert-butoxycarbonyl groups demonstrate excellent stability under basic conditions, including treatment with strong bases such as lithium diisopropylamide and sodium hydride. This stability profile allows for various synthetic manipulations without premature deprotection [4]. However, the groups are readily cleaved under acidic conditions, with trifluoroacetic acid being the most commonly employed deprotection reagent [3].
Recent studies have identified specific challenges associated with dual Boc protection in arginine derivatives. The bis-Boc protection strategy has been found to be highly prone to δ-lactam formation, a significant side reaction that can compromise synthetic yields [5] [6]. This cyclization occurs through intramolecular nucleophilic attack of the protected guanidine nitrogen on the activated carboxyl group, forming a six-membered lactam ring that significantly reduces the availability of the desired protected arginine derivative.
The benzyloxycarbonyl (Z) protecting group serves as a critical component in the protection strategy for the α-amino position in arginine derivatives. The Z group, also known as the carboxybenzyl group, was first introduced by Leonidas Zervas in the early 1930s and has since become a fundamental tool in peptide synthesis [7].
The incorporation mechanism of the Z group involves the reaction of benzyl chloroformate with the α-amino group of arginine. This reaction proceeds through a nucleophilic acyl substitution pathway, where the amino nitrogen acts as a nucleophile attacking the carbonyl carbon of benzyl chloroformate. The reaction typically requires basic conditions to neutralize the hydrogen chloride formed as a byproduct [8].
The synthetic procedure for Z-group incorporation involves dissolving the amino acid substrate in an aqueous alkaline solution, typically containing sodium hydroxide or sodium carbonate. Benzyl chloroformate is then added dropwise while maintaining the pH above 9 to ensure complete deprotonation of the amino group. The reaction mixture is vigorously stirred to ensure proper mixing of the organic and aqueous phases [7].
The reaction conditions require careful temperature control, typically maintaining the reaction mixture at 0-5°C during the addition of benzyl chloroformate to minimize side reactions. The pH must be continuously monitored and adjusted to maintain optimal conditions for the protection reaction while preventing hydrolysis of the chloroformate reagent [8].
The stability profile of the Z protecting group offers distinct advantages in synthetic applications. The benzyloxycarbonyl group demonstrates excellent stability under basic conditions and is inert to most nucleophiles. This stability allows for various chemical transformations without affecting the protected α-amino function. The Z group is particularly stable under the conditions employed for guanidine protection, making it compatible with dual Boc protection strategies [9].
Deprotection of the Z group is typically achieved through catalytic hydrogenation using palladium on carbon as the catalyst. This method provides clean removal of the protecting group under mild conditions, generating benzyl alcohol, carbon dioxide, and the free amino acid as products. Alternative deprotection methods include treatment with hydrogen bromide in acetic acid or sodium in liquid ammonia, though these methods are less commonly employed due to harsher reaction conditions [7].
The orthogonal nature of Z and Boc protecting groups provides significant advantages in complex synthetic schemes. The Z group can be selectively removed through hydrogenation without affecting Boc groups, while Boc groups can be removed with acid without affecting the Z group. This orthogonality enables sophisticated protection strategies that allow for sequential deprotection and further functionalization [10] [9].
Contemporary solid-phase peptide synthesis methodologies have undergone significant evolution to address the challenges associated with arginine incorporation. Modern approaches focus on optimizing reaction conditions, improving coupling efficiency, and minimizing side reactions that can compromise synthetic yields [11].
The fluorenylmethoxycarbonyl (Fmoc) strategy has emerged as the predominant approach in modern solid-phase synthesis. This methodology employs Fmoc protection for the α-amino group and various side-chain protecting groups for arginine, including 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and bis-Boc protection. The Fmoc group is removed under basic conditions using piperidine, while side-chain protecting groups are cleaved during the final deprotection step [5] [12].
Recent developments have focused on addressing the formation of δ-lactam during arginine coupling reactions. The δ-lactam formation represents the most severe side reaction encountered in solid-phase synthesis of arginine-containing peptides. Studies have demonstrated that the choice of protecting group significantly influences the propensity for δ-lactam formation, with bis-Boc protection showing particular susceptibility to this side reaction [5] [6].
The implementation of microwave-assisted synthesis has provided significant improvements in coupling efficiency and reaction kinetics. Microwave heating enables rapid and uniform heating, leading to enhanced reaction rates and improved coupling yields. This technology has proven particularly beneficial for difficult coupling reactions involving sterically hindered amino acids [13].
Advanced monitoring systems have been integrated into modern synthesizers to provide real-time feedback on reaction progress. Ultraviolet monitoring enables continuous tracking of Fmoc deprotection reactions, allowing for optimization of reaction conditions and ensuring complete deprotection before subsequent coupling steps [13]. These monitoring systems have proven essential for maintaining high synthetic fidelity throughout the synthesis process.
The development of specialized coupling reagents has addressed many of the challenges associated with arginine incorporation. Modern coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate) provide enhanced reactivity and reduced epimerization compared to traditional reagents [14].
Green chemistry approaches have gained increasing attention in modern solid-phase synthesis. These methodologies focus on reducing environmental impact through the use of safer solvents, improved atom economy, and reduced waste generation. N-butylpyrrolidone (NBP) has emerged as a promising alternative to dimethylformamide, offering improved sustainability profiles while maintaining synthetic efficiency [11].
The optimization of resin selection has proven crucial for successful synthesis of arginine-containing peptides. Low-loading resins, such as controlled pore glass with 2000 Å pore size, have demonstrated superior performance for complex peptide synthesis by reducing steric hindrance and improving accessibility of reactive sites [15]. These specialized resins enable more efficient coupling reactions and reduced formation of deletion sequences.
The formation of cyclohexylamine salts represents a critical aspect of the synthesis and purification of protected arginine derivatives. Cyclohexylamine serves as an effective counterion for carboxylic acid-containing compounds, providing enhanced solubility, stability, and handling characteristics [17].
The salt formation mechanism involves the acid-base reaction between the carboxylic acid group of the protected arginine derivative and cyclohexylamine. Cyclohexylamine, with a pKa value of 10.66, acts as a strong base capable of deprotonating carboxylic acids to form stable ammonium carboxylate salts [17]. The reaction is typically conducted in organic solvents such as ethanol or acetonitrile to ensure complete dissolution of reactants and optimal salt formation.
Optimization of the molar ratio between the carboxylic acid and cyclohexylamine is crucial for achieving quantitative salt formation. Studies have demonstrated that a 1:1 molar ratio provides optimal results, though slight excess of cyclohexylamine may be employed to ensure complete neutralization . The use of excess base must be carefully controlled to prevent complications during subsequent purification steps.
The choice of solvent system significantly influences salt formation efficiency and crystal quality. Ethanol has emerged as the preferred solvent due to its ability to dissolve both reactants while promoting the formation of well-defined crystalline salts. Alternative solvents such as methanol and isopropanol have been investigated, but ethanol consistently provides superior results in terms of yield and crystal morphology [19].
Temperature control during salt formation is essential for obtaining high-quality crystalline products. The reaction is typically initiated at room temperature with gradual cooling to promote crystallization. Controlled cooling rates of 1-2°C per hour have been found to produce the most uniform crystal structures with optimal purity profiles .
The stability characteristics of cyclohexylamine salts offer significant advantages for storage and handling. These salts demonstrate enhanced thermal stability compared to the free acid forms, with decomposition temperatures typically exceeding 150°C. The improved stability facilitates long-term storage and transportation without significant degradation [17].
Purification strategies for cyclohexylamine salts have been optimized to ensure high purity and consistent quality. Recrystallization from ethanol-water mixtures provides effective purification while maintaining the salt form. The optimal water content typically ranges from 10-20% by volume, providing sufficient polarity to remove impurities while maintaining adequate solubility for the desired salt [19].
Analytical characterization of cyclohexylamine salts requires specific considerations due to the presence of the organic counterion. Nuclear magnetic resonance spectroscopy provides definitive identification of both the protected arginine derivative and the cyclohexylamine counterion. Integration ratios confirm the stoichiometry of salt formation and detect the presence of any unreacted starting materials .
The hygroscopic nature of cyclohexylamine salts necessitates careful handling and storage conditions. These salts readily absorb moisture from the atmosphere, which can lead to changes in crystal structure and potential degradation. Storage under anhydrous conditions with appropriate desiccants is essential for maintaining product quality [17].
Quality control parameters for cyclohexylamine salts have been established to ensure consistent performance in subsequent synthetic applications. Key parameters include water content, residual solvent levels, and the absence of free cyclohexylamine. These specifications ensure optimal performance in peptide synthesis applications while maintaining regulatory compliance [20].